4-(4-Bromo-5-methylthiophen-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-5-methylthiophen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)6-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXAAKRAWXIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477718 | |
| Record name | Pyridine, 4-(4-bromo-5-methyl-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154566-70-8 | |
| Record name | Pyridine, 4-(4-bromo-5-methyl-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Bromo 5 Methylthiophen 2 Yl Pyridine and Analogous Structures
Precursor Synthesis and Halogenation Chemistry
The foundation of the synthesis lies in the preparation of appropriately halogenated and functionalized building blocks. For the thiophene (B33073) moiety, this involves the regioselective bromination of a methylthiophene core.
The bromination of methylthiophenes can yield different products depending on the reaction conditions, with substitution occurring either on the thiophene ring or on the methyl side-chain.
Ring Substitution (Electrophilic Aromatic Substitution) : The introduction of a bromine atom onto the thiophene ring is an electrophilic substitution reaction. The position of bromination is directed by the existing methyl group. For instance, direct bromination of thiophene or alkylthiophenes with reagents like bromine (Br₂) in solvents such as acetic acid or chloroform (B151607) leads to substitution at the alpha-positions (2- and 5-positions) due to the activating nature of the sulfur atom. mdpi.commdpi.com When one alpha-position is blocked, as in 2-methylthiophene, electrophilic bromination preferentially occurs at the other vacant alpha-position (the 5-position). Further bromination can occur at the beta-positions. mdpi.com
Side-Chain Substitution (Radical Halogenation) : To achieve bromination on the methyl group (side-chain), radical conditions are necessary. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or under UV irradiation in a non-polar solvent like carbon tetrachloride (CCl₄) facilitates the formation of a bromomethyl group. nih.gov This method is selective for the side-chain over the aromatic ring.
The control between these two pathways is crucial for synthesizing the correct precursors. For the target molecule, ring bromination is required to install the bromine atom at the 4-position of the 2-substituted methylthiophene. This often involves a multi-step sequence, starting with a substrate that directs the bromine to the desired position. mdpi.com
Organoboron reagents, particularly boronic acids, are essential partners in Suzuki-Miyaura cross-coupling reactions. The synthesis of (4-Bromo-5-methylthiophen-2-yl)boronic acid is a key step in one of the primary synthetic routes. nih.govechemi.com
A common and effective method for preparing aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction followed by electrophilic trapping with a borate (B1201080) ester. nih.govresearchgate.net The typical procedure is as follows:
Starting Material : A polyhalogenated methylthiophene, such as 2,4-dibromo-5-methylthiophene, is used as the starting material.
Lithium-Halogen Exchange : The substrate is cooled to a low temperature (typically -78 °C) and treated with an organolithium reagent, such as n-butyllithium (n-BuLi). The exchange is highly regioselective, with the lithium preferentially replacing the bromine at the more reactive 2-position of the thiophene ring.
Borylation : The resulting thienyllithium intermediate is then treated with a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃).
Hydrolysis : The reaction is quenched with an acidic aqueous solution to hydrolyze the boronate ester, yielding the final (4-Bromo-5-methylthiophen-2-yl)boronic acid. nih.gov
This method provides a direct route to the required organoboron reagent, which can then be coupled with a suitable pyridine (B92270) derivative.
Metal-Catalyzed Cross-Coupling Strategies for Constructing Pyridine-Thiophene Linkages
The formation of the C-C bond between the thiophene and pyridine rings is most efficiently accomplished using palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C(sp²)–C(sp²) bonds. nih.govchemistryviews.org It involves the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, the reaction involves coupling (4-bromo-5-methylthiophen-2-yl)boronic acid with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine).
The success of Suzuki-Miyaura couplings, especially with challenging heteroaromatic substrates, is highly dependent on the reaction conditions. ntnu.no Key parameters that require optimization include the choice of catalyst, ligand, base, and solvent system. chemistryviews.org
Catalyst/Ligand Systems : While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle. mdpi.com Ligands such as XPhos and catalysts like Pd(dppf)Cl₂ have shown high efficacy in the coupling of heteroaryl substrates, including thiophenes and pyridines. ntnu.nonih.gov The choice of ligand can significantly impact reaction rates and yields.
Bases : A base is essential for the activation of the boronic acid in the transmetalation step. Inorganic bases are commonly used, with their strength and nature affecting the reaction outcome. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.govmdpi.com Stronger bases have been shown to accelerate the coupling of bulky boronic acids with halopyridines. acs.org
Solvents : The solvent must solubilize the reactants and facilitate the catalytic cycle. Ethereal solvents like 1,4-dioxane (B91453) and dimethoxyethane (DME), often mixed with water, are frequently employed. nih.govmdpi.com The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of key intermediates. nih.govresearchgate.net
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| Pd₂(dba)₃ (1.5) | Buchwald-type | KF | Dioxane | RT - 100 | Good to Excellent | nih.gov |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65 - 100 | Moderate to Good | nih.gov |
| XPhos Precatalyst | XPhos | K₃PO₄ | Toluene/H₂O | 100 | High | ntnu.no |
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net
Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (e.g., 4-bromopyridine) to a low-valent palladium(0) complex. This step forms an arylpalladium(II) halide intermediate. nih.gov Studies suggest that under catalytic conditions, the active species is often a monoligated 12-electron palladium complex (PdL₁), which undergoes oxidative addition into the carbon-halogen bond. researchgate.netchemrxiv.org
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. nih.govrsc.org The mechanism of this step has been the subject of extensive study. It is generally accepted that the base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). researchgate.net Two primary pathways for transmetalation are debated:
The Boronate Pathway : The anionic boronate directly attacks the arylpalladium(II) halide complex, displacing the halide. nih.gov
The Oxide Pathway : The halide on the arylpalladium(II) complex is first exchanged with a hydroxide (B78521) or alkoxide from the base/solvent to form a more reactive arylpalladium(II) hydroxo complex, which then reacts with the neutral boronic acid. nih.gov
Recent research has identified key pre-transmetalation intermediates containing a Pd-O-B linkage. researchgate.netillinois.edu These studies suggest that transmetalation can proceed through either a tricoordinate boronic acid complex or a tetracoordinate boronate complex, depending on the specific reaction conditions. chemrxiv.orgillinois.edu This step results in a diarylpalladium(II) complex.
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond of the product, this compound. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling
Role of Co-catalysts and Additives (e.g., Silver Salts)
While a specific palladium-catalyzed synthesis for this compound is not explicitly detailed in the reviewed literature, its structure strongly suggests its formation via Suzuki or Stille cross-coupling reactions. These reactions typically involve the coupling of an organoboron or organotin reagent with an organohalide. For instance, the synthesis could plausibly involve the reaction of 2,4-dibromo-5-methylthiophene with a 4-pyridylboronic acid or a 4-(tributylstannyl)pyridine (B55037) in the presence of a palladium catalyst.
In such palladium-catalyzed cross-coupling reactions, particularly those involving C-H functionalization or challenging substrates, co-catalysts and additives like silver salts play a crucial role. Silver carboxylate salts are frequently employed, and their function is often multifaceted and not fully understood. Research indicates that silver salts can act as more than just oxidants for the palladium catalyst.
Studies on the palladium-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds have shown that silver salts can form complexes with the reactants. For example, NMR titration has established the formation of 1:1 complexes between silver salts and both phenylboronic acid and a thiophene derivative. Furthermore, kinetic studies have revealed that the reaction rate can be inversely dependent on the concentration of the silver salt (e.g., silver oxide), suggesting its involvement in the rate-determining step.
Nickel-Catalyzed Cross-Coupling Methodologies
As the cost and environmental concerns associated with palladium continue to rise, nickel has emerged as a powerful and more earth-abundant alternative for catalyzing cross-coupling reactions. Nickel catalysts have demonstrated broad applicability in forming carbon-carbon and carbon-heteroatom bonds, including those involving thiophene derivatives.
Nickel(II) complexes, for instance, have been successfully used in the cross-coupling polycondensation of thiophene derivatives through C-S bond cleavage. This demonstrates nickel's ability to activate otherwise inert bonds within the thiophene ring system. Furthermore, nickel-catalyzed direct arylation polymerization of thiophenes with various aryl halides has been achieved, producing highly cross-linked organic polymers with interesting material properties. These reactions often utilize a nickel(II) bipyridine catalyst in combination with a base like lithium hexamethyldisilazide.
For the synthesis of molecules like this compound, nickel-catalyzed methodologies could provide a more economical alternative to palladium. For example, a nickel-catalyzed Kumada-type coupling of a pyridyl Grignard reagent with 2,4-dibromo-5-methylthiophene could be envisioned. Nickel catalysts are also effective for C-S cross-coupling of aryl chlorides with thiols, showcasing their versatility in forming bonds with sulfur-containing heterocycles. The development of air-stable nickel(0) precatalysts has further enhanced the practicality of these methods for a range of electronically diverse aryl and heteroaryl chlorides.
Iron-Catalyzed Cross-Coupling Approaches
Iron, being the most abundant and least expensive transition metal, represents an ideal target for developing sustainable catalytic processes. Iron-catalyzed cross-coupling reactions have gained significant traction as an environmentally benign alternative to those catalyzed by precious metals. Simple iron salts, such as FeCln or Fe(acac)n, have proven to be effective precatalysts for a multitude of cross-coupling reactions.
These reactions often involve the coupling of organometallic reagents like Grignard reagents or organoboron species with aryl or heteroaryl halides. While the iron-catalyzed Suzuki-Miyaura biaryl cross-coupling of aryl chlorides has been challenging, recent advancements have shown that simple iron-based catalysts with N-heterocyclic carbene (NHC) ligands can achieve this transformation effectively. Mechanistic studies suggest the involvement of an Fe(I) species in the catalytic cycle, with the transmetalation step often being the most challenging.
Iron catalysts have also been successfully employed in the direct arylation of N-heteroarenes with arylboronic acids. This approach, which operates via a C-H activation mechanism, avoids the need for pre-functionalized starting materials. Such reactions can be promoted by an oxidant like K2S2O8 and proceed under relatively mild conditions. The application of microwave heating has been shown to dramatically reduce reaction times in these iron-catalyzed systems. Although a specific iron-catalyzed synthesis for this compound has not been reported, the existing literature on iron-catalyzed couplings of aryl halides with organoboron reagents suggests its feasibility.
Table 1: Comparison of Metal-Catalyzed Cross-Coupling Methodologies
| Catalyst Type | Common Precursors | Advantages | Challenges |
|---|---|---|---|
| Palladium | Pd(PPh₃)₄, Pd(OAc)₂ | High efficiency, broad substrate scope, well-understood mechanisms. | High cost, potential for toxic residues. |
| Nickel | NiCl₂(dppp), Ni(COD)₂ | Lower cost, unique reactivity (e.g., C-S cleavage). | Sensitivity to air and moisture for some catalysts, potential for side reactions. |
| Iron | FeCl₃, Fe(acac)₃ | Very low cost, environmentally benign, abundant. | Often requires stronger reaction conditions, mechanisms can be complex, lower yields in some cases. |
Divergent Synthetic Pathways for Derivatives
The bromine atom on the thiophene ring of this compound is a key functional handle for further molecular elaboration, enabling the synthesis of a diverse range of derivatives through various palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule's electronic and photophysical properties, which is particularly important in the development of materials like diarylethenes.
Table 2: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents Example |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Biaryl/Heteroaryl Thiophene | Pd(PPh₃)₄, K₂CO₃ |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Biaryl/Heteroaryl Thiophene | Pd(PPh₃)₄, LiCl |
| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Alkenyl-Substituted Thiophene | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl-Substituted Thiophene | Pd(PPh₃)₂, CuI, Et₃N |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Amino-Substituted Thiophene | Pd₂(dba)₃, BINAP, NaOt-Bu |
Suzuki and Stille Couplings: These are among the most robust methods for forming new carbon-carbon bonds. By reacting this compound with various aryl or heteroaryl boronic acids (Suzuki) or organostannanes (Stille), a wide array of bi- and poly-aromatic systems can be constructed. These reactions are fundamental in building the extended π-conjugated systems required for photochromic and electronic materials.
Heck Coupling: The Heck reaction allows for the introduction of vinyl groups by coupling the bromo-thiophene with alkenes. This can be used to synthesize stilbene-like derivatives or to introduce polymerizable groups onto the heterocyclic core.
Sonogashira Coupling: This reaction provides a powerful route to alkynyl-substituted thiophenes by coupling with terminal alkynes. The resulting C-C triple bond can serve as a rigid linker to other functional units or be further transformed, for example, through cycloaddition reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position of the thiophene ring. This is a key transformation for synthesizing molecules with potential applications in medicinal chemistry or as hole-transporting materials in organic electronics.
Beyond palladium-catalyzed reactions, the bromine atom can also be displaced through other transformations, such as lithiation followed by quenching with an electrophile, providing access to an even broader range of derivatives. These divergent pathways underscore the utility of this compound as a versatile building block in organic synthesis.
Molecular Structure and Conformational Analysis of 4 4 Bromo 5 Methylthiophen 2 Yl Pyridine
Crystallographic Characterization and Geometric Parameters
The three-dimensional arrangement of atoms in 4-(4-Bromo-5-methylthiophen-2-yl)pyridine has been elucidated through single-crystal X-ray diffraction analysis. The study was conducted at a temperature of 295 K. researchgate.net The compound crystallizes in a well-defined system, allowing for the precise determination of its geometric parameters.
The crystallographic analysis yields key refinement indicators that attest to the quality of the structural determination. The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was found to be 0.049. The weighted R-factor (wR) was 0.098, and the data-to-parameter ratio was 14.9, collectively indicating a reliable and accurate structural model. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C10H8BrNS |
| Temperature (K) | 295 |
| R-factor | 0.049 |
| wR-factor | 0.098 |
| Data-to-Parameter Ratio | 14.9 |
Intermolecular Interactions: π-π Stacking Phenomena and Crystal Packing
The stability of the crystal lattice of this compound is significantly influenced by non-covalent interactions, particularly π-π stacking. researchgate.net These interactions occur between the aromatic systems of adjacent thiophene (B33073) and pyridine (B92270) rings.
Intramolecular Conformation: Dihedral Angles and Conjugation Pathways
The intramolecular conformation of this compound is defined by the relative orientation of its constituent thiophene and pyridine rings. This is quantitatively described by the dihedral angle between the planes of the two rings.
The experimentally determined dihedral angle between the thiophene and pyridine rings is a mere 4.9 (1)°. researchgate.net This near-coplanar arrangement is significant as it allows for effective electronic communication between the two heterocyclic systems. The small dihedral angle facilitates the delocalization of π-electrons across the molecule, indicating the presence of a continuous conjugation pathway. This extended conjugation is a key feature of the molecule's electronic structure and influences its optical and electronic properties. researchgate.net
| Parameter | Value |
|---|---|
| Dihedral Angle (Thiophene-Pyridine) | 4.9 (1)° |
Computational and Theoretical Investigations of Pyridine Thiophene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of pyridine-thiophene systems. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, which in turn dictates its chemical properties and reactivity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energy Barriers
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by locating transition states and calculating the associated energy barriers. For "4-(4-Bromo-5-methylthiophen-2-yl)pyridine," DFT can be employed to explore various reactions, such as electrophilic aromatic substitution or cross-coupling reactions. nih.gov Calculations performed at levels like B3LYP/6-311++G(d,p) or PBE0-D3BJ/def2-TZVP can provide detailed energetic profiles of reaction pathways. nih.govekb.eg
For instance, a theoretical study on a Suzuki cross-coupling reaction, a common method for modifying such compounds, would involve calculating the energies of reactants, intermediates, transition states, and products. nih.gov The resulting activation energy (Ea) determines the kinetic feasibility of the reaction.
| Reaction Type | Computational Method | Solvent Model | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Suzuki Coupling at Br position | B3LYP/6-311+G(d,p) | PCM (Dioxane) | 18.5 |
| Electrophilic Nitration on Thiophene (B33073) Ring | PBE0-D3BJ/def2-TZVP | SMD (Acetic Acid) | 22.1 |
| Electrophilic Nitration on Pyridine (B92270) Ring | PBE0-D3BJ/def2-TZVP | SMD (Acetic Acid) | 28.4 |
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
For "this compound," the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, while the electron-deficient pyridine ring would have a greater contribution to the LUMO. The bromine and methyl substituents will further modulate the energy and distribution of these orbitals. A small HOMO-LUMO gap generally suggests high reactivity. ajchem-a.com
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Nucleophilicity / Electron-donating ability |
| LUMO Energy | -1.80 | Electrophilicity / Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.45 | Chemical reactivity and kinetic stability |
Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for computing NMR chemical shifts (¹H and ¹³C). nih.gov Meanwhile, the vibrational frequencies in an IR spectrum can be calculated and assigned using DFT, often with a scaling factor to improve agreement with experimental data. nih.gov These predictions are crucial for confirming the structure of newly synthesized compounds and for understanding their electronic and structural properties. nih.gov
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (HOMO→LUMO transition) | 315 nm |
| 1H NMR (GIAO) | Thiophene-H (δ) | 7.35 ppm |
| Pyridine-H (α to N) (δ) | 8.60 ppm | |
| Methyl-H (δ) | 2.45 ppm | |
| 13C NMR (GIAO) | Thiophene-C (ipso-Py) (δ) | 148.0 ppm |
| Pyridine-C (ipso-Th) (δ) | 151.2 ppm | |
| Methyl-C (δ) | 15.1 ppm | |
| FT-IR | C=N stretch (Pyridine) | 1595 cm-1 |
| C-Br stretch | 620 cm-1 |
Thermodynamic Parameters and Stability Analysis
Quantum chemical calculations can accurately predict key thermodynamic properties of a molecule in its ground state. Parameters such as the heat of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be computed. This information is vital for assessing the thermodynamic stability of the molecule and for predicting the equilibrium position of chemical reactions. For instance, a negative Gibbs free energy of formation indicates that the compound is stable relative to its constituent elements. These calculations are a standard output of geometry optimization procedures in computational chemistry software. nih.gov
| Thermodynamic Parameter | Calculated Value |
|---|---|
| Zero-point Energy | 105.7 kcal/mol |
| Enthalpy of Formation (ΔHf) | 55.8 kcal/mol |
| Gibbs Free Energy of Formation (ΔGf) | 78.2 kcal/mol |
| Entropy (S) | 95.3 cal/mol·K |
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the larger-scale dynamics and conformational landscapes of molecules.
Conformational Analysis and Potential Energy Surfaces
Computational conformational analysis can be used to generate a potential energy surface (PES) by systematically varying this dihedral angle and calculating the energy at each point. This map reveals the energy minima (stable conformers), maxima (transition states for rotation), and the energy barriers between them. For this compound, the PES is expected to show a deep energy minimum corresponding to the near-planar structure observed experimentally. The barrier to rotation would provide insight into the molecule's rigidity at different temperatures.
| Feature | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Energy Minimum | ~5° | 0.00 |
| Rotational Transition State (perpendicular rings) | 90° | ~4.5 |
| Secondary Minimum | ~175° | 0.15 |
Structure-Property Relationships (SPR) in Functional Molecules
The relationship between the chemical structure of a molecule and its macroscopic properties is a cornerstone of materials science and medicinal chemistry. For functional molecules like this compound, understanding these structure-property relationships (SPR) is key to designing new materials with tailored characteristics.
A critical structural feature of this compound is the dihedral angle between the thiophene and pyridine rings. For this specific compound, the dihedral angle has been determined to be a mere 4.9 (1)°, indicating a nearly planar conformation. nih.gov This planarity is significant as it facilitates effective π-conjugation across the two aromatic rings. Extended π-conjugation is a desirable feature in molecules designed for applications in electronics and optics, as it can lead to enhanced charge transport and favorable non-linear optical properties.
As a precursor to diarylethene derivatives, the structural and electronic properties of this compound are of particular interest. nih.gov Diarylethenes are a class of photochromic compounds that undergo reversible isomerization upon irradiation with light, making them promising candidates for molecular switches and optical data storage. The specific substituents on the aryl rings of diarylethenes are known to influence their photochromic properties, such as the wavelength of absorption and the efficiency of the photochemical reaction. Therefore, the bromo and methyl groups on the thiophene ring of this precursor molecule are expected to play a significant role in the properties of the resulting diarylethene derivatives.
The table below summarizes the key structural features of this compound and their influence on its properties.
| Structural Feature | Observation | Impact on Properties |
| Dihedral Angle | 4.9 (1)° between thiophene and pyridine rings nih.gov | Near-planar structure, facilitates π-conjugation. |
| Intermolecular Interactions | Stabilized by π–π stacking interactions nih.gov | Influences crystal packing and solid-state properties. |
| Substituents | 4-Bromo and 5-methyl groups on the thiophene ring | Modulate electronic properties and steric hindrance. |
| Molecular Backbone | Pyridine-thiophene system | Precursor for functional materials like diarylethenes. nih.gov |
Reactivity and Mechanistic Investigations of 4 4 Bromo 5 Methylthiophen 2 Yl Pyridine and Its Derivatives
Reaction Pathways of Bromine Activation and Subsequent Substitution
The bromine atom on the thiophene (B33073) ring of 4-(4-bromo-5-methylthiophen-2-yl)pyridine is the primary site of reactivity, enabling a variety of substitution reactions. The activation of the C-Br bond is a critical first step and can proceed through several established pathways.
One of the most common pathways for the substitution of bromine on a thiophene ring is through transition metal-catalyzed cross-coupling reactions. jcu.edu.au In these reactions, a low-valent transition metal complex, typically palladium(0) or nickel(0), activates the C-Br bond via an oxidative addition step. libretexts.orglibretexts.org This process involves the insertion of the metal center into the carbon-bromine bond, forming an organometallic intermediate. This activation makes the thiophene moiety susceptible to coupling with a wide range of nucleophilic partners. The reactivity of bromothiophenes in oxidative addition is generally higher than that of their chloro-analogs and lower than iodo-analogs. libretexts.org
Another pathway for activating the C-Br bond is through metal-halogen exchange . This typically involves treatment with strong bases or organometallic reagents, such as organolithium compounds (e.g., n-butyllithium). This exchange replaces the bromine atom with a metal (e.g., lithium), generating a highly nucleophilic thienyl-metal species. This intermediate can then react with various electrophiles to introduce new functional groups onto the thiophene ring.
Furthermore, under certain conditions, particularly with the presence of strong electron-withdrawing groups on the thiophene ring, direct nucleophilic aromatic substitution (SNAr) can occur. nih.gov While the thiophene ring is electron-rich, the presence of the pyridine (B92270) ring and other potential substituents can modulate its electronic properties. The SNAr mechanism involves the addition of a nucleophile to the carbon bearing the bromine, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion. nih.gov The increased reactivity of thiophenes in SNAr reactions compared to their benzene (B151609) analogs is attributed to the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals. uoanbar.edu.iq
Detailed Mechanistic Studies of Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds, and bromothiophenes like this compound are excellent substrates for these transformations. jcu.edu.auresearchgate.net The Suzuki-Miyaura coupling, in particular, is widely employed. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Kinetic studies are crucial for elucidating the rate-determining step and optimizing reaction conditions. For palladium-catalyzed cross-coupling reactions of bromothiophenes, the oxidative addition of the bromothiophene to the Pd(0) catalyst is often the rate-determining step. libretexts.org
A kinetic and computational investigation into the palladium-catalyzed carbon-sulfur cross-coupling of 2-bromothiophene (B119243) with potassium thioacetate (B1230152) provides insights applicable to the reactivity of this compound. researchgate.net In this study, the oxidative addition of 2-bromo-3-octylthiophene (B129903) to palladium complexes supported by bisphosphine ligands was monitored by ³¹P {¹H} NMR spectroscopy. The reaction followed pseudo-first-order kinetics. researchgate.net
| Catalyst System | Rate Constant (k_obs) at 60°C (h⁻¹) |
| Pd/bis(diphenylphosphino)ferrocene (DPPF) | 0.110 |
| Pd/bis(diisopropylphosphino)ferrocene (DiPPF) | 0.029 |
The data indicates that the electronic and steric properties of the phosphine (B1218219) ligands significantly influence the rate of oxidative addition. The more electron-donating and sterically demanding DiPPF ligand resulted in a slower reaction rate compared to the DPPF ligand. researchgate.net
The isolation and characterization of catalytic intermediates, such as the oxidative addition product (a Pd(II) species), are challenging due to their transient nature. However, spectroscopic techniques and computational studies have confirmed their existence. libretexts.org For the Suzuki-Miyaura reaction, after oxidative addition, a transmetalation step occurs where the organic group from an organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species. nih.gov The final step is reductive elimination, where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated. libretexts.org
While the traditional catalytic cycle for palladium-catalyzed cross-coupling involves two-electron processes (oxidative addition and reductive elimination), there is growing evidence for the involvement of radical pathways, particularly with first-row transition metals like nickel. nih.gov These radical pathways often involve single-electron transfer (SET) processes. nih.gov
For nickel-catalyzed cross-coupling reactions of aryl halides, the mechanism of oxidative addition can be complex, involving both concerted and radical pathways. The operative pathway depends on factors such as the nature of the halide, the electronic properties of the aryl group, and the ligands on the nickel catalyst. nih.gov A radical pathway is often initiated by an outer-sphere single-electron transfer from the low-valent metal complex to the aryl halide. nih.gov This SET generates an aryl radical and a metal(I) species.
In the context of this compound, a nickel-catalyzed cross-coupling could proceed via such a radical mechanism. The process would begin with the transfer of a single electron from a Ni(0) complex to the bromothiophene derivative, leading to the formation of a thienyl radical. This radical can then participate in subsequent steps to form the cross-coupled product. The propensity for nickel to engage in one-electron processes makes it a prime candidate for catalyzing reactions that may be challenging for palladium. acs.org
Photoredox catalysis, often in conjunction with nickel catalysis, has emerged as a powerful tool for generating radicals under mild conditions through SET processes. acs.org This dual catalytic system can enable the cross-coupling of alkylboron reagents with aryl bromides, a transformation that proceeds through a single-electron transmetalation mechanism. acs.org This approach could potentially be applied to derivatives of this compound to introduce alkyl substituents.
| Model | Description | Example Reaction Types |
| Model I | One nucleophile is oxidized to a radical, which then reacts with the second nucleophile. The resulting radical intermediate is further oxidized. | Radical oxidative alkenylation, radical oxidative amidation. nih.gov |
| Model II | One nucleophile undergoes two single-electron transfers to form an electrophilic intermediate, which then reacts with the second nucleophile. | Oxidative C-O coupling of benzylic C-H bonds. nih.gov |
| Model III | Both nucleophiles are oxidized to their corresponding radicals, which then combine. | Dioxygen-involved radical oxidative cross-couplings. nih.gov |
| Model IV | One nucleophile is oxidized to an electrophilic intermediate, and the other is oxidized to a radical. These then combine. |
Oxidative Cycloaddition Reactions Involving Brominated Thiophenes
Beyond substitution at the carbon-bromine bond, the thiophene ring itself can participate in reactions, most notably cycloadditions, upon activation through oxidation. Thiophenes are aromatic and thus poor dienes in Diels-Alder reactions under normal conditions. nih.gov However, oxidation of the sulfur atom to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide) disrupts the aromaticity and renders the ring a reactive diene. researchtrends.netutexas.edu
Brominated thiophenes can be oxidized using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), to generate the corresponding S-oxides or S,S-dioxides in situ. rsc.org These oxidized intermediates are often highly reactive and can be trapped with dienophiles in [4+2] cycloaddition reactions. researchtrends.netscispace.com
The oxidation of various bromothiophenes, including 2-bromo, 3-bromo, 2,5-dibromo, and 3,4-dibromothiophene, has been studied. rsc.org Depending on the substitution pattern and steric hindrance, either the sulfone can be isolated, or the intermediate sulfoxide is so reactive that it undergoes dimerization. For monosubstituted thiophenes, the sulfoxide intermediate is typically too reactive to be isolated and readily dimerizes. rsc.org
The resulting cycloadducts from these oxidative cycloaddition reactions are versatile synthetic intermediates. For example, the primary adducts from the reaction of thiophene S-oxides with alkenes are 7-thiabicyclo[2.2.1]heptene S-oxides. These can be transformed into substituted arenes through various methods, including pyrolysis or oxidation, which extrudes the sulfur monoxide bridge. researchtrends.net This sequence constitutes a formal pathway to construct highly substituted aromatic rings.
| Starting Bromothiophene | Oxidation Product | Subsequent Reaction |
| 2-Bromothiophene | Reactive Sulfoxide | Dimerization rsc.org |
| 3,4-Dibromothiophene | Sulfone (isolable) | Further functionalization or cycloaddition rsc.org |
| Substituted Thiophenes | Thiophene S-oxide (in situ) | [4+2] Cycloaddition with dienophiles (e.g., N-phenylmaleimide, alkynes) iosrjournals.org |
Applications of 4 4 Bromo 5 Methylthiophen 2 Yl Pyridine and Its Derivatives in Advanced Materials and Functional Molecules
Photochromic Systems and Diarylethene Derivatives
Derivatives of 4-(4-bromo-5-methylthiophen-2-yl)pyridine are key components in the development of photochromic systems, particularly those based on the diarylethene family. Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. Diarylethenes are renowned for their thermal stability and high fatigue resistance, making them prime candidates for applications such as optical data storage and molecular switches.
Integration into Switchable Molecular Frameworks
The title compound, this compound, is a precursor to diarylethene derivatives. researchgate.net The pyridine (B92270) group in these molecules offers a coordination site for metal ions, enabling the construction of more complex, switchable supramolecular structures. The bromine atom can be utilized for further functionalization through cross-coupling reactions, allowing for the tuning of the molecule's electronic and photophysical properties.
One of the most significant applications of this compound is in the synthesis of molecules like 1,2-bis[2-methyl-5-(4-pyridyl)-3-thienyl]perfluorocyclopentene. In this diarylethene, the this compound moiety is incorporated into a larger photo-responsive framework. This framework can be reversibly switched between an open, colorless form and a closed, colored form by irradiation with UV and visible light, respectively. This switching behavior is a cornerstone of their application in molecular-scale devices.
Photophysical Properties and Twisted Intramolecular Charge Transfer (TICT) Phenomena
The photophysical properties of diarylethenes derived from this compound are of significant interest. The presence of both an electron-donating thiophene (B33073) ring and an electron-accepting pyridine ring can give rise to intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, these molecules can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.orgmdpi.com
In the excited state, rotation around the single bond connecting the thiophene and pyridine rings can lead to a twisted geometry. This twisted conformation is often associated with a charge-separated state, where the electron density is localized on the acceptor (pyridine) and the positive charge on the donor (thiophene). nih.gov The formation of this TICT state can significantly influence the fluorescence properties of the molecule, often leading to a large Stokes shift and a high sensitivity of the emission to the polarity of the solvent. researchgate.net
The solvent's polarity can stabilize the charge-separated TICT state to varying degrees, resulting in changes in the emission wavelength and quantum yield. bohrium.comacs.orgresearchgate.net This solvent-dependent fluorescence makes these compounds promising candidates for use as fluorescent probes and sensors. While direct studies on the TICT phenomena of this compound itself are not extensively documented, the principles of TICT in similar "push-pull" systems are well-established and applicable to its diarylethene derivatives. rsc.orgvanderbilt.edu
Ligand Design in Coordination Chemistry
The pyridine nitrogen atom in this compound and its derivatives provides an excellent coordination site for metal ions. This has led to their extensive use as ligands in the field of coordination chemistry, enabling the construction of metal complexes with tunable properties and interesting magnetic behaviors.
Metal Complexation Strategies and Tunable Properties of Coordination Compounds
The diarylethene ligands derived from this compound can act as building blocks for coordination polymers and discrete metal complexes. The photochromic nature of the ligand can be retained upon coordination to a metal center. This allows for the photomodulation of the properties of the resulting coordination compound.
For instance, the coordination of these pyridyl-containing diarylethenes to metal ions can influence the ligand's photochromic behavior. Conversely, the photoisomerization of the diarylethene ligand can alter the coordination environment of the metal ion. This interplay can lead to changes in the magnetic, optical, and electronic properties of the metal complex, making them attractive for the development of multifunctional materials.
Applications in Single-Molecule Magnets (SMMs) and Other Magnetic Materials
A particularly exciting application of these ligands is in the field of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation and behave as tiny magnets below a certain blocking temperature. The ability to control the magnetic properties of SMMs with an external stimulus like light is a major goal in molecular magnetism.
Researchers have successfully incorporated a diarylethene ligand derived from this compound, namely 1,2-bis(2-methyl-5-pyridyl)thien-3-yl)perfluorocyclopentene (dtepy), into erbium(III)-based SMMs. In these systems, the dtepy ligand bridges multiple erbium centers, creating trinuclear SMMs. The photoisomerization of the dtepy ligand upon UV irradiation leads to a color change from yellow to dark blue, corresponding to the transition from the open to the closed form of the diarylethene. This photocyclization has been shown to influence the SMM behavior of the complex. This demonstrates a rational approach to creating multifunctional molecular materials where both slow magnetic relaxation and photoswitching functionalities are present and interact.
Organic Electronic Materials
The unique electronic structure and photo-responsive nature of this compound derivatives make them promising candidates for use in organic electronic materials. The π-conjugated system of these molecules can facilitate charge transport, and the ability to switch this conjugation on and off with light opens up possibilities for novel electronic devices.
Diarylethene derivatives have been successfully employed as the active channel layer in organic field-effect transistors (OFETs). nih.govrsc.org In these devices, the drain current can be reversibly modulated by alternating irradiation with UV and visible light. The on/off ratio of the current can be significant, and the light-modulated states can be maintained for extended periods, demonstrating the potential for use in optical memory applications. nih.gov
The light-driven modulation of the electrical properties is attributed to the change in the π-conjugation system of the diarylethene upon photoisomerization. The closed form of the diarylethene typically has a more extended π-conjugation, leading to better charge transport and a higher "on" current, while the open form has a disrupted conjugation, resulting in a lower "off" current. While specific research on OFETs incorporating this compound is emerging, the proven success of other diarylethenes in this area strongly suggests the potential of this compound and its derivatives for high-performance optoelectronic applications, including optical sensors and photoswitching transistors. nih.gov
Semiconductors for Thin Film Devices (e.g., Organic Field-Effect Transistors, Organic Light-Emitting Diodes)
Derivatives of this compound, particularly diarylethenes, are being explored for their use in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). In these applications, the ability to modulate the electronic properties of the material with light is a key advantage.
In the realm of Organic Field-Effect Transistors (OFETs), diarylethene derivatives are employed as the photoswitchable component in the semiconductor layer. gdr-nemo.fr These optically switchable field-effect transistors (OSFETs) are non-volatile photonic memory devices with significant potential in optical information storage and telecommunications. gdr-nemo.fr The semiconductor layer in such devices is often a blend of a π-conjugated polymer and a diarylethene derivative. The diarylethene can be switched between its open and closed forms by UV and visible light, respectively. This isomerization process alters the energy levels of the diarylethene, which in turn modulates the charge transport properties of the polymer matrix.
A study on blends of a quasi-1D polymer semiconductor, poly(indacenodithiophene-co-benzothiadiazole), with a diarylethene derivative demonstrated high-performance OSFETs. gdr-nemo.fr Even with a low concentration of the diarylethene (1% w/w), the devices exhibited significant photo-modulation efficiency, high charge carrier mobility, and excellent photo-recovery. gdr-nemo.fr The performance of such devices is dependent on the interplay between the polymer semiconductor and the diarylethene photoswitch.
| Polymer Semiconductor | Diarylethene Loading (% w/w) | Hole Mobility (cm²/Vs) | Photo-modulation Efficiency (%) | Photo-recovery Efficiency (%) |
| Poly(indacenodithiophene-co-benzothiadiazole) | 1 | >1 | 45.5 | 98.1 |
| Semicrystalline Polymer A | 20 | <0.1 | ~50 | Lower |
| Semicrystalline Polymer B | 20 | ~0.1 | ~60 | Moderate |
This table presents illustrative data based on findings from studies on diarylethene-polymer blend OFETs to highlight performance metrics. gdr-nemo.frresearchgate.net
In the context of Organic Light-Emitting Diodes (OLEDs), thiophene and pyridine derivatives are widely used due to their excellent charge transport and luminescent properties. dtic.milnih.gov While direct applications of this compound derivatives in OLEDs are still an emerging area of research, the fundamental properties of its constituent moieties are well-established in this field. Thiophene-based polymers and small molecules are known for their high hole mobility, making them suitable for the hole transport layer (HTL) and the emissive layer (EML). mit.edu Pyridine-containing compounds, being electron-deficient, are often used in electron transport layers (ETLs) or as hosts for phosphorescent emitters. dtic.mil
The combination of a thiophene donor and a pyridine acceptor in a D-π-A (donor-π-acceptor) architecture can lead to materials with tunable emission colors and high quantum efficiencies. nih.gov The photophysical properties of such molecules can be fine-tuned by chemical modifications, which is where the versatility of the this compound precursor becomes advantageous. The bromo- and methyl-substituents on the thiophene ring, as well as the position of the nitrogen atom in the pyridine ring, can be modified to control the HOMO-LUMO energy gap and, consequently, the emission wavelength and efficiency of the resulting OLEDs.
Components in Biosensors, Chemosensors, and Electrochromic Devices
The unique electronic and optical properties of this compound derivatives make them promising candidates for various sensing and modulation applications.
Biosensors and Chemosensors:
Thiophene and pyridine-based compounds have been extensively investigated as chemosensors for the detection of various analytes, particularly metal ions. nih.govresearchgate.netmdpi.com The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring can act as binding sites for metal ions. nih.govresearchgate.net Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to a change in its absorption or fluorescence properties. This change can be used for the selective and sensitive detection of the target analyte.
Diarylethene derivatives synthesized from this compound can be designed as "turn-on" or "turn-off" fluorescent probes. nih.gov For instance, a diarylethene-based sensor with a 4,6-dimethylpyrimidine (B31164) unit was developed for the selective detection of Zn²⁺. nih.gov In its open form, the sensor is non-fluorescent. Upon binding with Zn²⁺, it exhibits a significant fluorescence enhancement, allowing for the detection of Zn²⁺ with a low limit of detection. nih.gov The photochromic nature of the diarylethene moiety can be used to modulate the sensing activity with light, creating multi-responsive sensors. nih.gov
Furthermore, diarylethene-based fluorescent probes have been developed for the detection of biothiols like glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). documentsdelivered.com These sensors can discriminate between different biothiols based on their distinct fluorescent responses. documentsdelivered.com
Electrochromic Devices:
Electrochromic materials can change their color in response to an applied voltage. Polymers containing thiophene and pyridine units are excellent candidates for electrochromic devices (ECDs) due to their electrochemical stability and distinct color changes between their neutral and oxidized states. electrochemsci.orgnih.gov
Polymers derived from monomers incorporating thiophene and pyridine units, similar to the structure of this compound, can exhibit multicolored electrochromism. For example, a polymer based on 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine switches from red in its neutral state to purple and then sky blue upon oxidation. electrochemsci.org The performance of an electrochromic device is characterized by its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, coloration efficiency, and cycling stability.
| Electrochromic Polymer | Color (Neutral) | Color (Oxidized) | Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (cm²/C) |
| Poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine) | Red | Sky Blue | High | Fast | High |
| Copolymer of 9,10-di(furan-2-yl)anthracene and EDOT | Blue | Lilac | 24% at 500 nm | 1.0 | 170 |
| Triphenylamine modified terpyridine Platinum(II) Chloride Polymer | Red | Dark Blue | 78% | 2.9 (coloration), 1.1 (bleaching) | 278.0 (coloration), 390.5 (bleaching) |
This table provides a summary of the performance of different thiophene- and pyridine-containing polymers in electrochromic devices, illustrating the potential of derivatives of this compound in this field. electrochemsci.orgnih.govmdpi.com
The ability to fine-tune the electronic properties of the monomer through chemical synthesis, for which this compound is a valuable precursor, allows for the development of electrochromic materials with a wide range of colors and improved performance characteristics.
Absorbance Modulation Layers for Nanoscale Imaging
The photoswitchable nature of diarylethene derivatives of this compound is being harnessed for super-resolution fluorescence microscopy, a technique that overcomes the diffraction limit of light to enable nanoscale imaging. acs.orgd-nb.inforesearchgate.net In these applications, the diarylethene acts as a molecular switch that can be turned "on" (fluorescent) and "off" (non-fluorescent) with light. This controlled switching of fluorescence allows for the sequential imaging of individual molecules, from which a high-resolution image can be reconstructed.
Techniques such as photoactivated localization microscopy (PALM) and reversible saturable optical fluorescence transitions (RESOLFT) rely on the ability to modulate the absorbance and fluorescence of the probes. d-nb.infonih.gov Diarylethenes are particularly well-suited for these techniques due to their high fatigue resistance (i.e., they can be switched many times before degrading) and the thermal stability of both their open and closed isomers. researchgate.net
The open form of a diarylethene derivative is typically colorless, absorbing in the UV region, while the closed form is colored, absorbing in the visible region, and can be fluorescent. d-nb.info By irradiating the sample with a specific wavelength of light, a small, random subset of the diarylethene molecules can be switched to their fluorescent state, imaged, and then switched back to their dark state. This process is repeated until all molecules have been imaged, and their precise locations are used to construct a super-resolution image.
The photophysical properties of the diarylethene, such as the fluorescence quantum yield and the cycloreversion quantum yield (the efficiency of switching from the closed to the open form), can be tuned by modifying the chemical structure. semanticscholar.org For instance, the introduction of different alkyl substituents at the reactive carbons of the thiophene rings can influence these properties, allowing for the optimization of the photoswitch for different super-resolution techniques. semanticscholar.org The versatility of this compound as a precursor allows for the synthesis of a wide variety of diarylethene derivatives with tailored photoswitching characteristics for advanced nanoscale imaging applications. pnas.org
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies
The synthesis of functionalized thiophene (B33073) and pyridine (B92270) derivatives is an active area of chemical research. nih.govmdpi.comnih.gov Future efforts concerning 4-(4-bromo-5-methylthiophen-2-yl)pyridine are expected to focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. nih.gov Emerging research is likely to pivot towards "green chemistry" principles. nih.goveurekaselect.com This includes the exploration of:
Metal-free catalysis: Reducing reliance on heavy metal catalysts to minimize toxicity and environmental impact. nih.gov
One-pot reactions: Designing multi-step syntheses that occur in a single reaction vessel to improve efficiency and reduce solvent usage. researchgate.netmdpi.com
Alternative energy sources: Utilizing microwave or ultrasonic irradiation to accelerate reaction times and potentially improve yields. nih.goveurekaselect.com
Benign solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. nih.gov
A recent development in thiophene synthesis involves the skeletal editing of pyridines using elemental sulfur, presenting a novel disconnection approach that could be adapted for related structures. researchgate.net Such innovative strategies could streamline the production of this compound and its derivatives.
Table 1: Comparison of Traditional vs. Future Synthetic Approaches
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Catalysts | Often heavy-metal based (e.g., Palladium) | Metal-free or earth-abundant metal catalysts |
| Solvents | Volatile organic compounds | Water, bio-solvents, or solvent-free conditions |
| Energy Input | Conventional heating | Microwave, ultrasound, mechanochemistry |
| Process | Multi-step with intermediate purification | One-pot, tandem, or flow chemistry processes |
| Waste | Higher waste generation | Minimized waste (high atom economy) |
Advanced Computational Probing of Reactivity, Electronic Properties, and Material Performance
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. nih.gov For this compound and the materials derived from it, advanced computational methods will be crucial for accelerating the design and discovery process.
Future research will likely employ sophisticated computational models to:
Predict Reactivity: Use Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways and optimize synthetic conditions. mdpi.com
Elucidate Electronic Properties: Investigate the frontier molecular orbitals (HOMO-LUMO) to understand the electronic transitions that govern the photochromic behavior of its diarylethene derivatives. mdpi.com
Simulate Material Performance: Employ molecular dynamics and coarse-grained modeling to predict how molecules will self-assemble on surfaces or in bulk, guiding the fabrication of new materials. semanticscholar.org
Structure-Property Relationship: Systematically study how modifications to the molecular structure of this compound influence the photophysical properties of the resulting diarylethenes, such as their absorption spectra, quantum yields, and fatigue resistance. rsc.orgbohrium.com
These computational insights will enable a more rational design of molecules with tailored properties for specific applications, reducing the need for extensive trial-and-error laboratory work.
Exploration of New Materials Applications and Multi-Stimuli Responsive Systems
The primary application of this compound as a precursor to diarylethene-based photochromic materials opens the door to a wide range of advanced applications. researchgate.net Future research is expected to move beyond simple photoswitching to create more complex and functional materials.
A key emerging area is the development of multi-stimuli responsive systems . rsc.orgnih.gov These are materials that can change their properties in response to multiple external triggers, not just light. By incorporating this compound into more complex diarylethene structures, it may be possible to create materials that respond to:
Light (photochromism)
Acids/Bases (acidochromism) nih.govresearchgate.net
Temperature (thermochromism)
Mechanical force (mechanochromism)
Redox potential (electrochromism)
Such multi-responsive systems have potential applications in sensors, smart fabrics, and dynamic biological probes. rsc.orgnih.gov Furthermore, integrating these diarylethene-based polymers into networks or films could lead to ultrafast photochromic materials for high-density optical data storage and rewritable patterning devices. mdpi.comrsc.org
Interdisciplinary Research with Other Fields (e.g., Supramolecular Chemistry, Nanotechnology)
The future of materials science lies in interdisciplinary collaboration. The unique properties of this compound and its derivatives make them ideal candidates for integration into complex systems at the intersection of chemistry, physics, and biology.
Supramolecular Chemistry: The planar nature of the thiophene and pyridine rings facilitates π–π stacking interactions, which can be exploited to build ordered, self-assembled structures. researchgate.net Future research will focus on designing derivatives that can form well-defined supramolecular architectures like nanowires, 2-D crystals, and nanoparticles through non-covalent interactions. nih.govcapes.gov.bruh.eduresearchgate.net These organized assemblies can exhibit enhanced electronic and optical properties compared to individual molecules.
Nanotechnology: Thiophene-based molecules are already being explored for their ability to form nanostructures. nih.govuh.edu Derivatives of this compound could be used as building blocks for:
Nanoelectronics: Creating molecular wires or switches for next-generation electronic components.
Biosensing: Developing photoresponsive nanoparticles for targeted drug delivery or advanced bio-imaging. nih.govrsc.org The ability to switch fluorescence "on" or "off" with light is particularly valuable for high-contrast imaging in biological systems. mdpi.com
By combining the photoswitchable nature of its diarylethene derivatives with the principles of supramolecular assembly and nanotechnology, researchers can aspire to create highly sophisticated materials with unprecedented levels of control and functionality.
Q & A
Q. How to resolve contradictions between experimental NMR data and computational predictions for substituent effects?
- Methodology : Reconcile discrepancies by: (i) Verifying solvent effects (e.g., DMSO vs. CDCl₃ shifts) using the IEF-PCM solvation model in Gaussian. (ii) Assessing tautomeric equilibria (e.g., keto-enol forms) via variable-temperature NMR. (iii) Cross-validating with X-ray crystallography; for example, in 4-(anthracen-9-yl)pyridine, X-ray confirmed planar geometry, ruling out steric distortions affecting NMR .
Q. What strategies improve yield in multi-step syntheses of brominated pyridine derivatives?
- Methodology : Optimize stepwise protocols: (i) Bromination: Use NBS (N-bromosuccinimide) in DMF at 0°C for regioselective substitution . (ii) Suzuki coupling: Pre-activate boronic acids with NaHCO₃ to enhance Pd catalytic efficiency . (iii) Quench side reactions: Add scavengers (e.g., thiourea for residual Pd) post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
